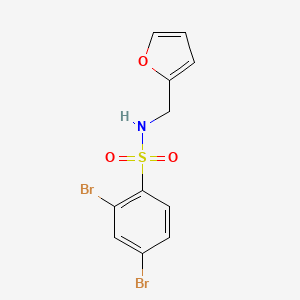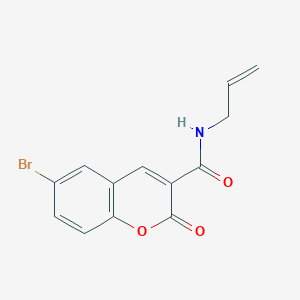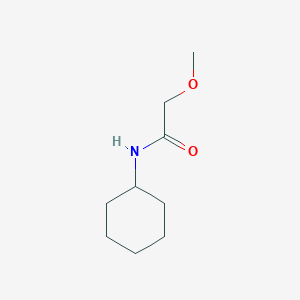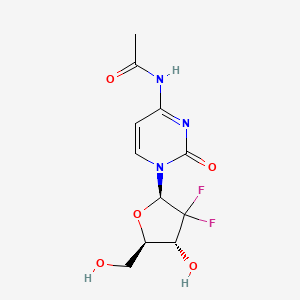![molecular formula C19H20N4O2S B7468866 3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thienopyrimidine derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one involves the inhibition of specific enzymes and pathways that are essential for cancer cell survival and proliferation. This compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclin-dependent kinases, which are essential for cell cycle progression. These mechanisms of action result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth and metastasis. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one in lab experiments is its potent anticancer activity. This compound has been found to exhibit activity against various cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells, which may limit its use in clinical settings.
Future Directions
There are several future directions for the research and development of 3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one. One area of interest is the development of more potent derivatives of this compound that exhibit increased anticancer activity and reduced toxicity. Another area of interest is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to investigate the potential use of this compound in other areas of scientific research, such as anti-inflammatory and antioxidant therapies.
Synthesis Methods
The synthesis of 3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-aminothiophene-3-carboxylic acid with acetic anhydride to form an intermediate compound. This intermediate is then reacted with a mixture of 4-methylpiperazine and triethylamine to form the desired product. The final compound is purified using various techniques such as column chromatography and recrystallization to obtain a pure sample.
Scientific Research Applications
3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating specific pathways.
properties
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-21-7-9-22(10-8-21)17(24)12-23-13-20-18-15(19(23)25)11-16(26-18)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQOQNIIUMCGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)
![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)

![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)







